molecular formula C10H18Cl3N3 B2745382 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride CAS No. 1713163-22-4

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride

Cat. No.: B2745382
CAS No.: 1713163-22-4
M. Wt: 286.63
InChI Key: IZXAHNKJHRQZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3. It belongs to the class of heterocyclic compounds, specifically piperazines and pyridines. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 3-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:

  • 1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride
  • 1-Methyl-4-(4-piperidyl)piperazine trihydrochloride
  • 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .

Biological Activity

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a pyridine ring substituted at the 3-position with a methyl group. The trihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.

The compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Notably, it has been studied for its affinity towards dopamine receptors, particularly D2 and D3 subtypes. This interaction is crucial for its potential use in treating neuropsychiatric disorders.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound acts as an antagonist at the D2 receptor and may exhibit agonistic properties at the D3 receptor, suggesting a dual role that could be beneficial in conditions like schizophrenia and Parkinson's disease .
  • Serotonin Receptor Interaction : Preliminary studies indicate that it may also interact with serotonin receptors, which could contribute to its anxiolytic properties .

Biological Activities

This compound has demonstrated various pharmacological activities:

  • Antipsychotic Effects : In animal models, the compound has shown efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation.
  • Anxiolytic Properties : Behavioral studies indicate potential anxiolytic effects, possibly mediated through serotonin receptor pathways.
  • Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticReduced hyperactivity in rodent models
AnxiolyticDecreased anxiety-like behavior
NeuroprotectiveProtection against oxidative stress

Notable Research Findings

  • A study investigating the structure-activity relationship (SAR) of piperazine derivatives found that modifications at the pyridine ring significantly influenced binding affinity to dopamine receptors. The optimal configuration was identified for enhanced selectivity towards D3 receptors .
  • Another research effort highlighted the neuroprotective properties of similar compounds, demonstrating their ability to mitigate neuronal cell death in vitro under oxidative stress conditions. This positions this compound as a candidate for further development in neuroprotective therapies .

Properties

IUPAC Name

1-(3-methylpyridin-4-yl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXAHNKJHRQZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.